molecular formula C15H20N4O3S B14738569 N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide CAS No. 2954-20-3

N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B14738569
CAS No.: 2954-20-3
M. Wt: 336.4 g/mol
InChI Key: XNAPMKWOAHQHRY-UHFFFAOYSA-N
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Description

N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further connected to a dihydropyrimidine moiety. The compound’s structure suggests potential biological and pharmacological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dihydropyrimidine Core: The dihydropyrimidine core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the dihydropyrimidine intermediate.

    Attachment of the Sulfonamide Group: The final step involves the reaction of the dihydropyrimidine derivative with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide involves the inhibition of key enzymes and pathways in biological systems. The compound targets enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for DNA synthesis and cell proliferation . By inhibiting these enzymes, the compound disrupts the synthesis of nucleotides, leading to cell death in rapidly dividing cells, such as cancer cells and pathogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-4-methylbenzene-1-sulfonamide is unique due to its specific structure, which combines the dihydropyrimidine core with the sulfonamide group. This unique combination allows it to exhibit a broad spectrum of biological activities and makes it a valuable compound for further research and drug development.

Properties

CAS No.

2954-20-3

Molecular Formula

C15H20N4O3S

Molecular Weight

336.4 g/mol

IUPAC Name

N-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H20N4O3S/c1-10-5-7-12(8-6-10)23(21,22)17-9-3-4-13-11(2)18-15(16)19-14(13)20/h5-8,17H,3-4,9H2,1-2H3,(H3,16,18,19,20)

InChI Key

XNAPMKWOAHQHRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC2=C(N=C(NC2=O)N)C

Origin of Product

United States

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